2-Chlorooxazolo[4,5-b]pyridine monohydrochloride
Description
2-Chlorooxazolo[4,5-b]pyridine monohydrochloride is a heterocyclic compound featuring an oxazole ring fused to a pyridine moiety, with a chlorine substituent at the 2-position. It exists as a hydrochloride salt, enhancing its solubility in polar solvents. Key physicochemical properties include:
Properties
IUPAC Name |
2-chloro-[1,3]oxazolo[4,5-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O.ClH/c7-6-9-5-4(10-6)2-1-3-8-5;/h1-3H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKZESLRBKKMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with an amine to yield the oxazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is usually stored under inert atmosphere at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Chlorooxazolo[4,5-b]pyridine monohydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-Chlorooxazolo[4,5-b]pyridine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxazolo[4,5-b]pyridine Family
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one
- Structure : Chlorine at the 6-position and a ketone group at the 2-position.
- Molecular Formula : C₆H₃ClN₂O₂
- Molecular Weight : 170.55 g/mol
- Melting Point : 183–186°C
2-Methyloxazolo[4,5-b]pyridine
Heterocyclic Analogues with Varied Ring Systems
2-Chloro-1H-imidazo[4,5-b]pyridine Hydrochloride
- Structure : Imidazole ring fused to pyridine, with chlorine at the 2-position.
- Molecular Formula : C₆H₅Cl₂N₃
- Molecular Weight : 190.03 g/mol
- Key Difference : The imidazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and bioavailability compared to oxazolo analogues.
5-Chloro[1,2,4]triazolo[4,3-a]pyridin-3-amine Hydrobromide
Comparison of Pharmacological Activities
Research Findings and Key Observations
Antitubercular Activity : Imidazo[4,5-b]pyridine derivatives demonstrate superior antitubercular efficacy compared to oxazolo analogues, likely due to enhanced interactions with mycobacterial enzymes .
Fungicidal Potential: Imidazo[4,5-b]pyridines inhibit fungal growth by targeting ergosterol biosynthesis pathways, though none have reached commercialization .
Physicochemical Properties :
Critical Analysis and Limitations
- Structural-Activity Relationships (SAR) : Chlorine substitution at the 2-position in oxazolo derivatives may optimize binding to hydrophobic enzyme pockets, but this hypothesis remains untested.
- Commercial Viability : Despite promising activities in imidazo derivatives, scalability and toxicity profiles remain barriers to clinical translation .
Biological Activity
2-Chlorooxazolo[4,5-b]pyridine monohydrochloride is a heterocyclic compound characterized by its unique structure, which combines an oxazole and pyridine moiety. Its molecular formula is and it is primarily studied for its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity based on diverse sources.
- IUPAC Name: 2-chlorooxazolo[4,5-b]pyridine hydrochloride
- Molecular Weight: 179.06 g/mol
- Appearance: Solid
- Purity: ≥ 95%
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄Cl₂N₂O |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of several cancer cell lines. The specific pathways affected by this compound are still under investigation, but preliminary findings suggest modulation of key signaling pathways involved in cell growth and apoptosis.
Case Study: Anticancer Efficacy
A study conducted on the effects of this compound on human breast cancer cells (MCF-7) revealed a dose-dependent inhibition of cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways critical for cellular functions.
Comparison with Similar Compounds
The unique structural features of this compound allow it to exhibit distinct biological activities compared to other compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Chlorooxazole | C₄H₃ClN₂O | Moderate antimicrobial |
| 2-Chloropyridine | C₅H₄ClN | Antimicrobial properties |
| 6-Chlorooxazolo[5,4-b]pyridin-2-amine | C₆H₄ClN₃O | Anticancer properties |
Research Applications
The ongoing research into the biological activities of this compound suggests its potential as a lead compound in drug discovery. Its applications span various fields including:
- Medicinal Chemistry: Development of new pharmaceuticals targeting cancer and infections.
- Biochemistry: Studies on enzyme interactions and metabolic pathways.
- Pharmaceutical Industry: Exploration as an intermediate in drug synthesis.
Q & A
Q. What are the standard protocols for synthesizing 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride?
The synthesis typically involves nucleophilic substitution reactions under polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) to facilitate chloro-group reactivity. Key steps include cyclization of precursor heterocycles and subsequent hydrochlorination. Purification via column chromatography or recrystallization ensures ≥95% purity .
Q. What safety protocols are critical for handling this compound?
Store in airtight, moisture-resistant containers at 2–8°C to prevent hydrolysis. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Waste must be segregated and disposed via certified hazardous waste services due to potential irritant properties .
Q. Which analytical methods validate its structural integrity and purity?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>99%). Nuclear magnetic resonance (NMR; ¹H/¹³C) and mass spectrometry (MS) verify molecular structure, while X-ray crystallography resolves stereochemical details .
Q. How does the chlorine substituent influence its chemical reactivity?
The chlorine atom at the oxazole ring enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). Its position also modulates electronic effects, impacting redox behavior and stability in acidic/basic conditions .
Advanced Research Questions
Q. How can synthesis yields be optimized using design of experiments (DOE)?
DOE approaches (e.g., factorial designs) systematically vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for cross-coupling). Response surface methodology (RSM) identifies optimal conditions, improving yields from ~60% to >85% .
Q. What strategies resolve contradictions in reported biological activities across studies?
Meta-analyses of dose-response data and computational QSAR models reconcile discrepancies. Comparative studies with structural analogs (e.g., 2-amino or 4-chloro derivatives) clarify substituent-specific effects on target binding .
Q. How to design assays for studying its interaction with kinase targets?
Use surface plasmon resonance (SPR) for real-time binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling. Pair with molecular docking (AutoDock Vina) to map binding pockets and validate via mutagenesis .
Q. What methodologies assess its potential as a fluorescent probe?
Fluorescence spectroscopy (excitation/emission scans) in varying solvents quantifies quantum yields. Solvatochromic shifts indicate polarity-dependent emission, while time-resolved spectroscopy evaluates photostability .
Q. How to modify its reactivity for tailored drug-delivery systems?
Introduce PEGylated or prodrug moieties via the chloromethyl group. Track derivatization efficiency using LC-MS and assess release kinetics in simulated physiological buffers (pH 7.4 vs. 5.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
